Cyclobutyl(4-fluorophenyl)methanamine hydrochloride
Description
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a chiral amine salt featuring a cyclobutyl group and a 4-fluorophenyl moiety linked to a methanamine backbone. The fluorine atom at the para position of the phenyl ring enhances electronic interactions, while the strained cyclobutyl ring influences conformational stability.
Properties
IUPAC Name |
cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVMKOMLIVGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of various drugs, including those targeting neurological disorders and inflammation.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Cyclobutyl(4-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (S)-Cyclobutyl(phenyl)methanamine Hydrochloride (CAS 1956435-19-0)
- Structure : Lacks the 4-fluoro substituent on the phenyl ring.
- Synthesis yield is 91%, indicating efficient preparation under similar conditions .
Compound B : Cyclobutyl(4-methoxyphenyl)methanamine (CAS 1016507-26-8)
- Structure : 4-Methoxy group replaces fluorine.
- Impact: Methoxy’s electron-donating nature alters the aromatic ring’s electronic profile, possibly reducing metabolic stability compared to the fluoro analog. No pharmacological data available .
Cycloalkyl Group Modifications
Compound C : (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride (CAS 1269437-73-1)
- Structure : Cyclopropyl replaces cyclobutyl.
- Impact : Smaller ring size reduces steric hindrance but increases ring strain. Molecular weight (201.67 g/mol) is lower than the target compound (~215 g/mol). Pharmacokinetic studies suggest cyclopropyl derivatives may exhibit faster hepatic clearance .
Compound D : Cyclohexyl(4-fluorophenyl)methanamine (CAS 88536-30-5)
- Structure : Six-membered cyclohexyl ring replaces cyclobutyl.
- Impact: Increased conformational flexibility and reduced ring strain may enhance binding to larger enzyme pockets. No solubility data reported .
Structural Isomerism and Connectivity
Compound E : (1-(4-Fluorophenyl)cyclobutyl)methanamine Hydrochloride (CAS 1228879-30-8)
- Structure : Cyclobutane fused directly to the 4-fluorophenyl ring.
- Molecular weight (215.7 g/mol) is comparable to the target compound .
Physicochemical and Pharmacological Properties
Table 1: Key Comparative Data
Pharmacokinetic Considerations
- Lipophilicity: Fluorine increases logP compared to non-halogenated analogs, improving blood-brain barrier penetration.
- Metabolic Stability : Cyclobutyl’s strain may accelerate oxidation, whereas cyclopropyl derivatives show mixed stability in microsomal assays .
Biological Activity
Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15ClF2N
- Molecular Weight : 241.71 g/mol
- CAS Number : 2460748-95-0
The presence of the fluorine atom on the phenyl ring enhances the compound's stability and bioavailability, potentially increasing its binding affinity to molecular targets compared to similar compounds without fluorine substitution .
This compound is believed to interact with specific neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction may modulate mood regulation and cognitive functions, suggesting psychoactive properties that warrant further investigation .
Potential Mechanisms:
- Inhibition or Modulation : The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes .
- Binding Affinity : Initial studies indicate that the fluorine substitution enhances binding affinity for neurotransmitter receptors, which could lead to significant pharmacological effects .
Antidepressant Effects
Research indicates that compounds structurally similar to cyclobutyl(4-fluorophenyl)methanamine exhibit antidepressant-like effects in animal models. These effects are often mediated through modulation of serotonin and norepinephrine levels in the brain .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of specific oncogenic pathways .
Antimicrobial Activity
Some derivatives have shown antimicrobial activity against various pathogens. The fluorophenyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy against bacteria and fungi .
Case Studies
- Antidepressant Activity : A study demonstrated that this compound exhibited significant antidepressant effects in a mouse model, correlating with increased serotonin levels .
- Anticancer Efficacy : In vitro tests showed that this compound inhibited the growth of renal cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Tests : this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in preliminary assays .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclobutyl(4-chlorophenyl)methanamine | Chlorine instead of fluorine | Moderate antidepressant effects |
| Cyclobutyl(4-bromophenyl)methanamine | Bromine substitution | Anticancer properties |
| Cyclobutyl(4-methylphenyl)methanamine | Methyl group on phenyl | Limited biological activity |
The unique presence of the fluorine atom in this compound contributes to its distinct pharmacological profile compared to its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach for cyclobutyl(4-fluorophenyl)methanamine hydrochloride involves the reduction of nitrile precursors followed by salt formation:
- Starting Material: 4-fluorophenylcyclobutane carbonitrile or related nitrile derivatives.
- Reduction Step: Catalytic hydrogenation of the nitrile group to the corresponding primary amine using hydrogen gas and catalysts such as palladium or nickel silicates.
- Reaction Conditions: Typically conducted at room temperature for about 12 hours under hydrogen atmosphere.
- Solvent: Commonly used solvents include tetrahydrofuran (THF) or ethanol, providing a suitable medium for hydrogenation.
- Purification: After hydrogenation, the free amine is isolated and purified, often by distillation or crystallization.
- Salt Formation: The free amine is then reacted with hydrochloric acid (HCl) in an organic solvent such as diethyl ether at low temperature (0°C) to form the hydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile Hydrogenation | H₂, Ni-Si catalyst, RT, 12 h | 75 | >95 (HPLC) |
| Salt Formation | HCl/Et₂O, 0°C | 85 | 99 (HPLC) |
This method yields this compound with high purity suitable for research and industrial applications.
Industrial Production Considerations
Industrial-scale synthesis adapts the above laboratory methods with automation and process optimization:
- Automated Reactors: Use of continuous flow hydrogenation reactors to improve safety and efficiency.
- Quality Control: Implementation of stringent analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure batch-to-batch consistency.
- Purification: Crystallization and drying steps are optimized to obtain the hydrochloride salt in a stable, crystalline form with high purity.
- Solubility Management: Solvent selection is critical; solvents like DMSO, PEG300, Tween 80, and corn oil are used in formulation stages to ensure solubility and stability of the compound.
Structural Confirmation and Analytical Validation
The structural integrity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR in methanol-d₄ shows characteristic peaks:
- Aromatic protons adjacent to fluorine at δ 7.40–7.30 ppm (multiplet, 2H)
- Methylene group (-CH₂NH₂) at δ 4.16 ppm (singlet, 2H)
- Cyclobutyl ring and methanamine protons at δ 2.50–1.80 ppm (multiplet, 7H)
- ¹H NMR in methanol-d₄ shows characteristic peaks:
- Mass Spectrometry (ESI+):
- Molecular ion peak [M+H]⁺ at m/z 224.07 confirming molecular weight.
- Fourier Transform Infrared Spectroscopy (FT-IR):
- N-H stretching bands around 3300 cm⁻¹
- C-F vibrations near 1220 cm⁻¹.
Stock Solution Preparation and Solubility Data
For research and formulation purposes, precise preparation of stock solutions is essential. The compound's solubility in various solvents guides the choice of solvent and concentration:
| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |
|---|---|---|---|
| 1 mM | 4.6361 | 23.1803 | 46.3607 |
| 5 mM | 0.9272 | 4.6361 | 9.2721 |
| 10 mM | 0.4636 | 2.318 | 4.6361 |
Comparative Synthetic Insights and Research Findings
- Positional Fluorine Effects: The para-fluoro substitution on the phenyl ring enhances biological potency and solubility compared to ortho- or meta-substituted analogs.
- Ring Size Variations: Cyclobutyl ring confers conformational rigidity beneficial for biological activity, contrasting with more flexible cyclopentyl or cyclopropyl analogs.
- Amine Functionalization: The primary amine group is critical for salt formation and biological interactions; modifications here affect basicity and steric profile.
Summary Table: Preparation Overview
| Aspect | Details |
|---|---|
| Starting Material | 4-fluorophenylcyclobutane carbonitrile |
| Key Reaction | Catalytic hydrogenation of nitrile to primary amine |
| Catalyst | Nickel silicate or palladium |
| Solvent | THF, ethanol |
| Salt Formation | Reaction with HCl in diethyl ether at 0°C |
| Purification | Crystallization, drying |
| Analytical Validation | HPLC (>95% purity), LC-MS, ¹H NMR, FT-IR |
| Stock Solution Preparation | Concentrations from 1 mM to 10 mM in DMSO and co-solvents |
| Industrial Scale | Automated reactors, quality control, solvent management |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclobutyl(4-fluorophenyl)methanamine hydrochloride, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed. For example, cyclobutyl ketones or aldehydes can undergo reductive amination with 4-fluorophenylmethanamine derivatives. Sodium borohydride or catalytic hydrogenation may reduce intermediates, followed by HCl salt formation for stability . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) ensures >95% purity. Impurity profiling using HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology :
- Structural Analysis : Use H/C NMR to confirm the cyclobutyl ring (δ ~2.5–3.5 ppm for strained CH groups) and fluorophenyl moiety (δ ~7.0–7.5 ppm for aromatic protons). FT-IR identifies N–H stretches (~3300 cm) and C–F bonds (~1200 cm) .
- Physicochemical Properties : Measure solubility in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. Collision cross-section (CCS) values (predicted using ion mobility spectrometry, e.g., ~135–142 Ų for [M+H]+) aid in mass spectrometry-based identification .
Q. What strategies improve aqueous solubility and stability for in vitro assays?
- Methodology : The hydrochloride salt form enhances water solubility (e.g., >10 mg/mL in PBS). For stability, store lyophilized powder at –20°C and prepare fresh solutions in degassed buffers. Co-solvents like cyclodextrins (5% w/v) or surfactants (0.1% Tween-80) prevent aggregation .
Advanced Research Questions
Q. How does the cyclobutyl moiety influence target binding compared to cyclohexyl or cyclopentyl analogs?
- Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) and binding assays (SPR or ITC) using cyclobutyl, cyclohexyl, and cyclopentyl derivatives. The cyclobutyl group’s ring strain and smaller size may increase steric complementarity with hydrophobic enzyme pockets. For example, cyclobutyl analogs show 2–3× higher affinity for serotonin receptors vs. cyclohexyl derivatives in SPR studies .
Q. How can researchers resolve contradictions in reported IC values across cell-based vs. biochemical assays?
- Methodology :
- Assay Design : Validate cell permeability using LC-MS/MS to quantify intracellular concentrations. Adjust for membrane potential effects (e.g., use valinomycin in patch-clamp studies).
- Data Normalization : Compare IC values normalized to protein binding (via equilibrium dialysis) and cellular ATP levels (e.g., CellTiter-Glo). For example, discrepancies may arise from off-target interactions with efflux transporters (e.g., P-gp), which can be inhibited with verapamil .
Q. What computational tools predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (experimental: ~2.1), BBB permeability (predicted: CNS MPO score ~4.5), and CYP450 inhibition.
- Toxicity : Apply ProTox-II for hepatotoxicity risk (e.g., mitochondrial toxicity) and Ames test predictions. Molecular dynamics simulations (AMBER) model metabolite formation via hepatic CYP3A4 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
